molecular formula C19H21NO B1293318 3'-Azetidinomethyl-2,3-dimethylbenzophenone CAS No. 898771-69-2

3'-Azetidinomethyl-2,3-dimethylbenzophenone

Cat. No. B1293318
M. Wt: 279.4 g/mol
InChI Key: PHWJTLIRGOXVTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of these compounds involves multiple steps, including the formation of the azetidine ring and subsequent functionalization. In the first paper , the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones is described, with the compounds showing potent antiproliferative activity. The second paper reports the synthesis of novel 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(un/substitutedphenyl)azetidin-2-ones, with structures confirmed by various spectral techniques. The third paper details the preparation of N-3-chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones through the reaction of imine derivatives with ketenes.

Molecular Structure Analysis

X-ray crystallography studies mentioned in the first paper highlight the importance of the torsional angle between the phenyl rings in the azetidin-2-one derivatives for their antiproliferative activity. The trans configuration between the 3-phenoxy and 4-phenyl rings is found to be generally optimal for activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are monitored using analytical thin-layer chromatography as mentioned in the second paper . The reactions include the formation of the azetidine ring and its subsequent functionalization with various substituents to enhance biological activity.

Physical and Chemical Properties Analysis

The synthesized azetidin-2-one derivatives exhibit a range of biological activities. In the first paper , compounds displayed potent antiproliferative activity, with IC50 values in the nanomolar range against MCF-7 breast cancer cells, and interacted at the colchicine-binding site on β-tubulin. The second paper reports good affinity for the enzyme transpeptidase and potent antibacterial activity for some of the synthesized compounds. The third paper indicates that some of the synthesized azetidin-2-ones showed marginal antibacterial activity against several Gram-positive and Gram-negative bacterial pathogens.

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-6-3-9-18(15(14)2)19(21)17-8-4-7-16(12-17)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWJTLIRGOXVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643256
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azetidinomethyl-2,3-dimethylbenzophenone

CAS RN

898771-69-2
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](2,3-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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